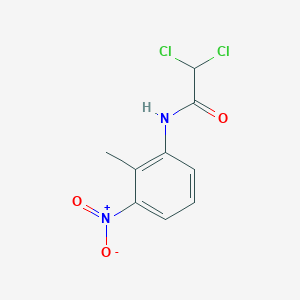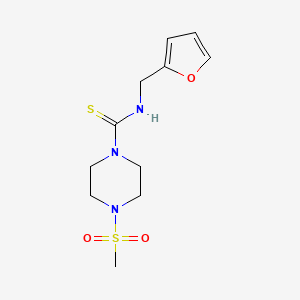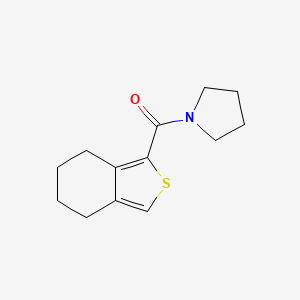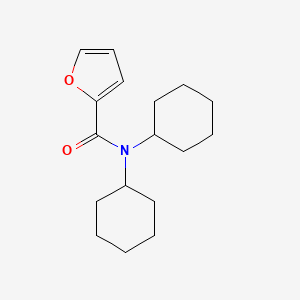
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H8Cl2N2O3 It is a derivative of acetamide, characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide typically involves the reaction of 2-methyl-3-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-methyl-3-nitroaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the acetamide derivative.
Reaction Conditions:
Reagents: 2-methyl-3-nitroaniline, chloroacetyl chloride, pyridine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste. The reaction conditions are optimized to achieve high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides with various functional groups.
Reduction: Formation of 2,2-dichloro-N-(2-methyl-3-aminophenyl)acetamide.
Oxidation: Formation of 2,2-dichloro-N-(2-carboxy-3-nitrophenyl)acetamide.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-dichloro-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2,2-dichloro-N-(3-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, affecting its chemical and biological properties.
2,2-dichloro-N-(2-methyl-4-nitrophenyl)acetamide: Similar structure with the nitro group in the para position, which may influence its reactivity and interactions.
Uniqueness
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring. This arrangement can significantly impact its chemical reactivity, biological activity, and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups can create a unique electronic environment, influencing its interactions with other molecules.
Propiedades
IUPAC Name |
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5-6(12-9(14)8(10)11)3-2-4-7(5)13(15)16/h2-4,8H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMRXAHKKWADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)

![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)


![2-[(2-Amino-2-oxoethyl)-naphthalen-2-ylsulfonylamino]acetamide](/img/structure/B5818040.png)




![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2-[(Dimethylsulfamoyl)amino]benzamide](/img/structure/B5818078.png)
![ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B5818090.png)

